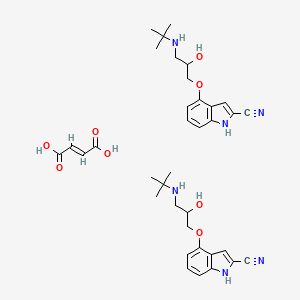

Cyanopindolol hemifumarate

Description

Overview of Cyanopindolol (B1197883) Hemifumarate as a Pharmacological Probe

Cyanopindolol hemifumarate is recognized primarily as a high-affinity antagonist for several receptor types, most notably β-adrenergic and serotonin (B10506) receptors. tocris.comrndsystems.com Its utility as a pharmacological probe stems from its ability to bind with high specificity and affinity, allowing for the labeling and characterization of these receptors in various tissues and cell preparations. nih.govnih.gov

The compound is a derivative of pindolol, with the addition of a cyano group significantly enhancing its binding properties. nih.gov It is often used in its radiolabeled form, typically with iodine-125 (B85253) ([¹²⁵I]iodocyanopindolol or ICYP), which provides a highly sensitive tool for receptor binding assays. nih.govrevvity.comcapes.gov.br This high specific radioactivity allows for the detection of receptors even at very low concentrations. nih.gov

Cyanopindolol exhibits roughly equal affinity for 5-HT₁ₐ and 5-HT₁₋ receptors and also acts as a β-adrenoceptor antagonist. tocris.comrndsystems.com This broad but well-defined spectrum of activity allows it to be used in comparative studies to differentiate receptor subtypes.

Historical Context of its Application in Ligand-Receptor Interaction Studies

The development and application of cyanopindolol and its iodinated form in the early 1980s marked a significant advancement in receptor pharmacology. Prior to its introduction, researchers relied on ligands that often lacked the high affinity and specificity required for detailed receptor characterization. The introduction of [¹²⁵I]iodocyanopindolol provided a tool with exceptionally high affinity, with dissociation constants (Kd) in the picomolar range, surpassing previously used radioligands. nih.gov

Early studies focused on its use to quantify β-adrenoceptor subtypes in various tissues. For instance, researchers were able to determine the relative densities of β₁- and β₂-adrenoceptors in tissues like the guinea pig ventricle and lung by using [¹²⁵I]iodocyanopindolol in competition with subtype-selective antagonists. nih.gov These studies were crucial in understanding the differential distribution of β-adrenoceptor subtypes throughout the body.

Over time, its application expanded to the study of serotonin receptors, where it was identified as a potent antagonist at presynaptic serotonin autoreceptors, later identified as the 5-HT₁₋ subtype. medchemexpress.cn This dual activity has made it a versatile tool for investigating the interplay between the adrenergic and serotonergic systems.

Significance in G Protein-Coupled Receptor (GPCR) Biology

G protein-coupled receptors represent a vast and crucial family of transmembrane proteins that mediate a multitude of physiological processes, making them major drug targets. drugtargetreview.com The study of their structure and function is paramount, and cyanopindolol has played a key role in this endeavor.

These structural studies have revealed intricate details, such as the presence of an intramembrane sodium ion and a network of water molecules that stabilize the ligand-free state of the receptor. plos.orgnih.gov Furthermore, cyanopindolol-bound structures have served as a basis for understanding the conformational changes that occur upon receptor activation by agonists. plos.org By comparing the antagonist-bound state (stabilized by cyanopindolol) with agonist-bound active states, researchers can delineate the molecular movements that lead to G protein coupling and downstream signaling. drugtargetreview.com

The use of cyanopindolol has also been instrumental in studying receptor desensitization, a process where chronic exposure to an agonist leads to a reduced cellular response. Studies using [¹²⁵I]iodocyanopindolol have shown that this process can involve the uncoupling of the receptor from its G protein rather than a decrease in receptor density. jci.org

Research Findings on Cyanopindolol Binding

Detailed research has provided a wealth of data on the binding properties of cyanopindolol and its derivatives with various receptors.

Binding Affinities of Cyanopindolol at Different Receptors:

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT₁ₐ | 2.1 nM medchemexpress.cnmedchemexpress.com |

| 5-HT₁₋ | 3.0 nM medchemexpress.cnmedchemexpress.com |

This table showcases the high affinity of cyanopindolol for specific serotonin receptor subtypes.

Dissociation Constants of [¹²⁵I]iodocyanopindolol for β-Adrenoceptors:

| Tissue Source | Dissociation Constant (Kd) |

| Various Tissues | 27 to 40 pM nih.gov |

This table illustrates the exceptionally high affinity of the radiolabeled form of cyanopindolol for β-adrenoceptors, making it a powerful research tool.

Kinetic Properties of [¹²⁵I]iodocyanopindolol Binding to Guinea Pig Lung Membranes:

| Dissociation Process | Half-life (t₁/₂) |

| Fast Component | 9 minutes nih.gov |

| Slow Component | 8.8 hours nih.gov |

This table indicates the complex dissociation kinetics of [¹²⁵I]iodocyanopindolol, suggesting the existence of different receptor states or enantiomer-specific binding.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBITJKBOWVCCI-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Receptor Binding Characterization

Adrenoceptor Subtype Interactions

Cyanopindolol (B1197883) exhibits a notable affinity for both β1 and β2-adrenoceptor subtypes. The radiolabeled form, [125I]iodocyanopindolol (ICYP), is a widely used tool in receptor binding assays to quantify and characterize these receptors. researchgate.net ICYP binds with exceptionally high affinity and specificity to beta-adrenoceptors and, unlike some other ligands, shows no affinity for alpha-adrenoceptors or serotonin (B10506) receptors at concentrations typically used in these assays. nih.gov It is important to note that ICYP does not inherently discriminate between the β1 and β2 subtypes. nih.gov

The guinea pig left ventricle is a tissue model that predominantly contains β1-adrenoceptors, making it a valuable system for studying the specific binding characteristics of ligands to this subtype. nih.gov

Saturation binding experiments are conducted by incubating membranes with increasing concentrations of a radioligand, such as [125I]cyanopindolol, to determine the total number of binding sites (Bmax) and the ligand's affinity (Kd). umich.eduumich.edu In these assays, non-specific binding is determined in the presence of a high concentration of an unlabeled competitor, and specific binding is calculated by subtracting the non-specific binding from the total binding. umich.edu

Studies using ferret left ventricular membranes, which have a β1/β2-adrenoceptor ratio of 88/12, have demonstrated that (−)-[125I]-CYP binds to a total of 57.5±4.1 fmol/mg of protein. nih.gov These saturation experiments are crucial for quantifying the density of receptors in a given tissue.

| Tissue/Cell Line | Bmax (fmol/mg protein) | Reference |

|---|---|---|

| Ferret Left Ventricular Membranes | 57.5 ± 4.1 | nih.gov |

The equilibrium dissociation constant (Kd) is a measure of a ligand's binding affinity for a receptor; a lower Kd value indicates a higher affinity. For [125I]cyanopindolol, the Kd for β-adrenoceptors in various tissues has been reported to be in the picomolar range, highlighting its very high affinity. nih.gov

In studies on ferret left ventricular membranes, the Kd for (−)-[125I]-CYP was determined to be 20±5 pM. nih.gov Investigations using guinea pig left ventricle membranes, which are rich in β1-adrenoceptors, also revealed the existence of two affinity states for ICYP binding, which were not influenced by guanylnucleotides. biorxiv.org

| Tissue Source | Kd Value (pM) | Reference |

|---|---|---|

| Various Tissues | 27 - 40 | nih.gov |

| Ferret Left Ventricular Membranes | 20 ± 5 | nih.gov |

Competitive inhibition assays are instrumental in determining the affinity of unlabeled drugs (competitors) for a receptor by measuring their ability to displace a radioligand like [125I]cyanopindolol. The affinity of the competitor is expressed as the inhibition constant (Ki).

In ferret ventricular membranes, various β-blockers have been shown to compete with (−)-[125I]-cyanopindolol for binding to β1-adrenoceptors. nih.gov The binding affinities of these antagonists correlate with their potencies in functional assays. nih.gov For instance, the highly selective β1-antagonist CGP 20712A demonstrated a Ki of 9.4±2.4 nM for β1-adrenoceptors. nih.gov In contrast, the β2-selective antagonist ICI 118,551 showed a much lower affinity for β1-adrenoceptors with a Ki of 240±26 nM. nih.gov

| Antagonist | Tissue/Cell Line | Ki (nM) | Reference |

|---|---|---|---|

| CGP 20712A | Ferret Ventricular Membranes | 9.4 ± 2.4 | nih.gov |

| ICI 118,551 | Ferret Ventricular Membranes | 240 ± 26 | nih.gov |

Crystallographic studies of cyanopindolol bound to the β1-adrenergic receptor have revealed key molecular interactions. The binding mode is similar to that of the inverse agonist carazolol in the β2-adrenoceptor, with cyanopindolol forming hydrogen bonds with specific amino acid residues, including Asp121, Asn329, and Ser211. researchgate.net

While cyanopindolol is a non-selective β-adrenoceptor antagonist, its binding to the β2 subtype can be characterized, particularly in tissues where this receptor is the predominant subtype.

Studies on rat ventral prostate homogenates, where over 95% of the β-adrenoceptors are of the β2 subtype, have utilized [125I]cyanopindolol to characterize these receptors. nih.gov In this tissue, [125I]CYP binds to a single class of high-affinity sites with an apparent Kd value of 23 pM. nih.gov

Competitive binding studies in this β2-rich tissue have determined the potencies of various adrenergic agonists in displacing [125I]CYP. The observed order of potency was (−)-isoproterenol (Kd = 25 nM) > (−)-epinephrine (Kd = 74 nM) >> (−)-norepinephrine (Kd = 1900 nM), which is characteristic of a β2-adrenoceptor. nih.gov

| Ligand | Parameter | Value | Tissue | Reference |

|---|---|---|---|---|

| [125I]Cyanopindolol | Kd | 23 pM | Rat Ventral Prostate | nih.gov |

| (−)-Isoproterenol | Kd | 25 nM | Rat Ventral Prostate | nih.gov |

| (−)-Epinephrine | Kd | 74 nM | Rat Ventral Prostate | nih.gov |

| (−)-Norepinephrine | Kd | 1900 nM | Rat Ventral Prostate | nih.gov |

| ICI 118,551 | Ki | 0.6 ± 0.2 nM | Ferret Ventricular Membranes | nih.gov |

β3-Adrenoceptor Antagonism and Selective Binding

Serotonin Receptor Subtype Interactions

In addition to its effects on the adrenergic system, cyanopindolol is a well-characterized antagonist at specific serotonin (5-HT) receptor subtypes.

Cyanopindolol acts as an antagonist at the 5-HT1A receptor wikipedia.orgtocris.com. Its binding affinity for this receptor subtype has been quantified, with a reported Ki (inhibition constant) value of 2.1 nM. Studies on rat brain cortex slices have demonstrated that cyanopindolol potently and selectively blocks the presynaptic serotonin autoreceptor, which is of the 5-HT1A/1B subtype. In these functional assays, (±)-cyanopindolol antagonized the inhibitory effect of serotonin on neurotransmitter release with an apparent pA2 value of 8.29. This antagonistic effect is also stereoselective, with the (-)-cyanopindolol enantiomer (pA2 = 8.30) being significantly more potent than the (+)-cyanopindolol enantiomer (pA2 = 6.83).

Cyanopindolol is also an antagonist of the 5-HT1B receptor tocris.com. Its binding affinity for the 5-HT1B receptor is comparable to its affinity for the 5-HT1A subtype, with a reported Ki value of 3 nM. Functional studies have confirmed its antagonist activity at the presynaptic 5-HT autoreceptor in the rat brain cortex, which has been identified as being pharmacologically similar to the 5-HT1B binding site.

A key feature of cyanopindolol's interaction with the serotonergic system is its dual antagonism at both 5-HT1A and 5-HT1B receptors with roughly equal affinity tocris.com. This dual receptor affinity profile is evident from its similar Ki values for both receptor subtypes.

| Receptor Subtype | Parameter | Value |

|---|---|---|

| 5-HT1A | Ki | 2.1 nM |

| pA2 (racemate) | 8.29 | |

| 5-HT1B | Ki | 3 nM |

Kinetic Selectivity and Binding Dynamics

Association and Dissociation Kinetics (k_on and k_off)

The binding of Cyanopindolol (B1197883) to β-adrenoceptors is a reversible process governed by the association rate constant (k_on), which describes the rate at which the ligand binds to the receptor, and the dissociation rate constant (k_off), which represents the rate at which the ligand-receptor complex breaks apart. researchgate.net These two parameters determine the equilibrium dissociation constant (K_d), a measure of binding affinity, according to the relationship K_d = k_off / k_on. researchgate.net

Studies on (S)-(-)-Cyanopindolol at the human β1-adrenoceptor (β1AR) at a physiological temperature of 37°C have quantified these kinetic parameters. The compound exhibits a relatively rapid association rate and a notably slow dissociation rate. nih.govscispace.com This kinetic profile results in a long drug-target residency time. nih.gov For instance, at the β1AR, (S)-Cyanopindolol was found to have a residence time (calculated as 1/k_off) of approximately 67 minutes. nih.govsemanticscholar.org

Table 1: Kinetic Parameters of (S)-Cyanopindolol at the Human β1-Adrenoceptor

| Parameter | Value | Unit | Source |

|---|---|---|---|

| k_on | 1.10 x 10⁷ | M⁻¹min⁻¹ | nih.govresearchgate.net |

| k_off | 0.015 | min⁻¹ | nih.govresearchgate.net |

| Residence Time (1/k_off) | 66.67 | min | nih.gov |

| Kinetic K_d (k_off/k_on) | 1.36 | nM | nih.govresearchgate.net |

The kinetic parameters for unlabeled ligands like Cyanopindolol hemifumarate are typically determined using indirect methods, most commonly the competition association binding assay. researchgate.netnih.gov This method involves the simultaneous addition of a radiolabeled ligand (a "tracer") and the unlabeled competitor compound (e.g., Cyanopindolol) to a preparation of cells or membranes expressing the target receptor. scispace.comresearchgate.net

The amount of radioligand bound to the receptor is then measured at various time points. scispace.com The presence of the competing unlabeled ligand slows the association of the radioligand in a manner dependent on the competitor's own k_on and k_off rates. nih.gov By monitoring the observed association rates at different concentrations of the unlabeled ligand, and globally fitting the resulting progression curves to kinetic models, one can simultaneously calculate the association (k_on) and dissociation (k_off) rates for the unlabeled compound. nih.govscispace.com

For these experiments, [³H]-dihydroalprenolol ([³H]-DHA) is often used as the radioligand for labeling β-adrenoceptors in membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β1-adrenoceptor. nih.govresearchgate.net The accuracy of this method is often validated by comparing the kinetically derived affinity constant (K_d = k_off/k_on) with the affinity constant (K_i) obtained from traditional equilibrium competition binding experiments; a strong correlation between these values indicates the accuracy of the determined kinetic parameters. scispace.com

Cyanopindolol is generally considered a non-selective β-adrenoceptor antagonist, binding to both β1 and β2 subtypes. nih.govunimelb.edu.au However, its kinetic profile can differ between these subtypes. Studies comparing the binding kinetics at β1 and β2-adrenoceptors reveal that while many ligands demonstrate a faster association rate at the β2-adrenoceptor, Cyanopindolol's kinetics contribute to its potent, non-selective profile. nih.gov

The majority of β-adrenergic ligands exhibit a faster association rate at the β2-adrenoceptor compared to the β1-adrenoceptor. nih.gov In contrast, the dissociation rates can vary significantly, which often dictates the kinetic selectivity. For example, the drug bisoprolol (B1195378) shows marked kinetic selectivity for the β1AR, driven by a 50-times slower dissociation rate from this subtype compared to the β2AR. nih.govresearchgate.net While detailed comparative kinetic data for Cyanopindolol across both receptors from a single study is limited in the provided search results, its long residence time at the β1AR is a key feature of its interaction. nih.gov The iodinated version of the compound, [¹²⁵Iodo]cyanopindolol (ICYP), does not discriminate between β1- and β2-adrenoceptors in terms of affinity. nih.govunimelb.edu.au However, kinetic studies with ICYP have revealed a complex dissociation process with both fast and slow components, which could be interpreted as the existence of interconvertible receptor forms or different dissociation rates for the (+)- and (-)- enantiomers of the racemic radioligand. nih.gov

Ligand Residence Time and Receptor Occupancy Dynamics

Ligand residence time, the reciprocal of the dissociation rate constant (1/k_off), is an increasingly recognized determinant of a drug's pharmacological effect. A longer residence time signifies a more stable drug-receptor complex, leading to sustained receptor occupancy even after the concentration of free drug in the circulation has declined.

As noted, (S)-Cyanopindolol has a very long residence time at the β1-adrenoceptor, calculated to be approximately 67 minutes. nih.gov This is among the longest residence times observed when compared to many other β-blockers and agonists. nih.govscispace.com This prolonged receptor occupancy means that Cyanopindolol can exert a sustained modulatory effect on the receptor, a dynamic that is not captured by simple affinity (K_d) measurements alone. The slow dissociation kinetics ensure that once bound, the receptor remains occupied for a significant duration, contributing to the compound's potent and durable antagonism.

Molecular Determinants of Kinetic Selectivity

The specific kinetic profile of Cyanopindolol is dictated by the molecular interactions between the ligand and the receptor's binding pocket, as well as the conformational state of the receptor itself.

The rate at which a ligand associates with its receptor (k_on) is significantly influenced by its physicochemical properties, particularly its hydrophobicity. For the β1-adrenoceptor, studies have shown a direct correlation between the hydrophobic properties of a ligand and its kinetic association rate. nih.govresearchgate.net More hydrophobic ligands tend to have faster association rates. nih.gov This is attributed to hydrophobic interactions within the ligand-binding pocket dominating the kinetics of ligand binding at the β1AR. nih.govresearchgate.net

In contrast, at the β2-adrenoceptor, a combination of hydrophobicity and electrostatic interactions with the receptor's charged surface appears to drive the association kinetics. nih.govresearchgate.net The extracellular surface of the β1AR is predominantly neutral or positively charged, which may somewhat curtail the association of positively charged ligands. Consequently, hydrophobicity becomes a more dominant factor for binding kinetics at this subtype. nih.govresearchgate.net Cyanopindolol's amphiphilic nature, which balances lipophilic and hydrophilic characteristics, likely plays a role in its kinetic behavior and ability to permeate membranes.

The binding of Cyanopindolol is intimately linked to the conformational state of the β-adrenoceptor. High-resolution crystal structures show that Cyanopindolol, considered a weak partial agonist or antagonist, binds to the β1-adrenoceptor and stabilizes it in a conformation that is regarded as a reference inactive state. nih.govnih.gov Molecular dynamics simulations suggest an equilibrium between different conformations even when the antagonist is bound. plos.org

The binding pocket itself is dynamic. Steered molecular dynamics simulations exploring the unbinding pathways of Cyanopindolol from the β1AR have identified retention sites and energy barriers. plos.org For instance, the protonated amine group of Cyanopindolol interacts with acidic residues like Aspartate in the extracellular loop 2 (ECL2) during the dissociation process. plos.org Furthermore, the structure of the Cyanopindolol-bound β1AR revealed an intramembrane sodium ion and an associated network of water molecules that stabilize the ligand-free state of the receptor. nih.gov This sodium-binding pocket collapses upon agonist binding, but its stabilization in the inactive state is a key feature of the receptor's dynamics. nih.gov The binding of Cyanopindolol induces or stabilizes specific receptor conformations, and these ligand-specific conformations are the basis for the physiological response. biorxiv.org

Structural Basis of Receptor Recognition and Functional Modulation

Crystal Structure Analysis of Cyanopindolol-Receptor Complexes

High-resolution crystal structures of the β1-adrenergic receptor (β1-AR) in complex with cyanopindolol (B1197883) have been instrumental in elucidating the precise molecular interactions that govern ligand binding and receptor stabilization. These structural snapshots provide an atomic-level blueprint of the receptor in an antagonist-bound state.

Crystal structures of a modified turkey (Meleagris gallopavo) β1-adrenergic receptor bound to cyanopindolol have been determined at resolutions as high as 2.1 to 2.7 Å. ku.edunih.govnih.gov These structures reveal that cyanopindolol settles into a well-defined binding pocket formed by residues from four transmembrane α-helices and the second extracellular loop (EL2). ku.edunih.gov The binding of cyanopindolol involves interactions with approximately 15 amino acid side chains. ku.edunih.govscispace.com

The structure of the β1-AR bound to cyanopindolol represents an inactive conformation of the receptor with respect to G protein coupling. ku.eduscispace.com In this state, specific residues like Ser212 adopt a rotamer conformation that forms an intrahelical hydrogen bond, a characteristic of the inactive state. plos.orgnih.gov

| Receptor | Ligand | Resolution (Å) | Key Interacting Residues |

|---|---|---|---|

| β1-Adrenergic Receptor | Cyanopindolol | 2.1 - 2.7 | Asp1213.32, Asn3297.39, Ser2115.42, Thr2035.34 |

A significant discovery from the high-resolution crystal structure of the cyanopindolol-bound β1-AR is the identification of an intramembrane sodium (Na+) ion. nih.govplos.orgcbs.dk This Na+ ion is coordinated by the side chain of Asp87 in TM2, Ser128 in TM3, and three water molecules. nih.govplos.orgnih.gov This coordination site is part of a more extensive network of water molecules located in a cavity between transmembrane helices 1, 2, 3, 6, and 7. plos.orgnih.gov

The presence of this Na+ ion and its associated water network plays a crucial role in the structural stability of the receptor. plos.orgnih.govcbs.dk Studies have shown that in the absence of Na+, the thermostability of the β1-AR is significantly decreased by approximately 7.5°C. nih.govplos.orgnih.gov Furthermore, mutating the amino acid residues involved in coordinating the Na+ ion or the surrounding water molecules also leads to a decrease in receptor stability. plos.orgnih.gov

| Ion | Coordinating Residues in β1-AR | Effect on Receptor |

|---|---|---|

| Na+ | Asp872.50, Ser1283.39, Water molecules | Increases thermostability of the inactive state |

Conformational States and G Protein Coupling

The binding of a ligand to a GPCR is not a static event but rather initiates a dynamic process of conformational changes that ultimately dictates the receptor's ability to couple with and activate intracellular G proteins. The efficacy of a ligand, ranging from full agonist to inverse agonist, is a direct reflection of the specific conformational ensemble it stabilizes.

Ligand binding to GPCRs induces a cascade of conformational changes that propagate from the extracellular ligand-binding pocket to the intracellular G protein-coupling interface. ku.edunih.gov The binding of agonists, for instance, is known to cause a contraction of the ligand-binding pocket. nih.govnih.govnih.gov This initial change triggers subsequent movements in the transmembrane helices, most notably an outward movement of the cytoplasmic end of TM6, which creates a binding site for the G protein. nih.govmdpi.com

Cyanopindolol, as a weak partial agonist or antagonist, stabilizes a conformation that is largely representative of the inactive state. ku.edunih.gov However, subtle but important differences exist compared to a fully antagonist-bound state. For example, in the cyanopindolol-bound β1-AR structure, a hydrogen bond is observed between Ser212 and Asn310, a feature also seen in agonist-bound structures and thought to be important for receptor activation. plos.org This suggests that cyanopindolol may not lock the receptor in a single inactive state but rather allows for a degree of conformational flexibility.

The efficacy of a ligand is closely tied to its ability to induce specific rotamer changes in key amino acid residues within the binding pocket. For full agonists, a critical event is the rotamer change of Ser215, which allows it to form a hydrogen bond with the agonist. nih.govnih.gov Partial agonists may induce some, but not all, of the conformational changes required for full activation. nih.gov

The activation of a G protein by an agonist-bound GPCR is a multi-step process. The conformational changes in the receptor, particularly the opening of the intracellular cavity, allow for the binding of the heterotrimeric G protein. This interaction facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, which then go on to modulate their respective downstream effectors.

The efficiency of this coupling is directly related to the specific conformation of the receptor stabilized by the ligand. nih.gov Full agonists are highly efficient at promoting a receptor conformation that readily binds and activates G proteins. Partial agonists, like cyanopindolol, are less efficient, inducing a mix of receptor conformations, some of which are capable of G protein activation, but to a lesser degree than those induced by full agonists. nih.gov The stability of the intermediate complex formed between the receptor and the nucleotide-free G protein is a key determinant of signaling efficacy, with full agonists forming more stable complexes than partial agonists. nih.gov

The C-terminus of the Gα subunit is a critical structural element for both the selectivity of G protein coupling and the translation of ligand efficacy into G protein activation. nih.govpnas.org This region of the G protein directly engages with the intracellular surface of the activated GPCR. nih.gov The interaction between the receptor and the Gα C-terminus is a key determinant of the "molecular efficacy" of a ligand, which quantifies the ligand-dependent influence on G protein activation. nih.govpnas.org

Receptor Engineering and Thermostabilization for Structural Studies

The structural determination of GPCRs is often hindered by their conformational flexibility and instability in detergent solutions required for purification and crystallization. Receptor engineering strategies, particularly the introduction of thermostabilizing mutations, have been pivotal in obtaining high-quality crystals of receptors like the β1-adrenergic receptor bound to cyanopindolol.

Design and Characterization of Thermostable Receptor Mutants

A key strategy in the structural study of the β1-adrenergic receptor's interaction with cyanopindolol has been the development of thermostable mutants. A notable example is the mutant receptor βAR-m23, which was engineered to be significantly more stable than the wild-type receptor. This mutant incorporated six point mutations that resulted in an apparent melting temperature (Tm) 21°C higher than the native protein. In the presence of an antagonist, βAR-m23 exhibited stability comparable to that of bovine rhodopsin, a naturally stable GPCR.

The characterization of βAR-m23 revealed that while it had a similar binding affinity for the antagonist dihydroalprenolol as the wild-type receptor, its affinity for agonists was considerably reduced. This indicates that the mutations biased the receptor towards an antagonist-bound, inactive conformation, which is more amenable to crystallization.

Further advancements led to the creation of an even more stable mutant, β1AR-JM50. This "ultra-thermostable" mutant included three additional thermostabilizing mutations (I129V, D322K, and Y343L) and was found to be 12°C more thermostable than a precursor mutant. The enhanced stability of β1AR-JM50 proved to be directly correlated with the ability to grow larger, more well-ordered crystals when in complex with cyanopindolol, ultimately leading to a 2.1 Å resolution crystal structure.

The thermostabilization process for these mutants was guided by systematic mutagenesis, such as alanine scanning, where individual residues are mutated to alanine to identify those contributing to instability. The mutations in the highly stable βAR-m23 mutant were identified as R68S, M90V, Y227A, I279V, F327A, and F338M. Molecular dynamics simulations have provided insights into the mechanisms by which these mutations confer stability, which include the formation of new hydrogen bonds (R68S), reduction of local stress (Y227A, F327A, F338M), and a decrease in long-range correlated movements between key functional regions of the receptor (Y227A, F338M).

Below is a table summarizing the key thermostable mutants of the β1-adrenergic receptor used in structural studies with cyanopindolol.

| Mutant Name | Key Characteristics | Application in Cyanopindolol Studies |

| βAR-m23 | Contains six point mutations; 21°C increase in apparent Tm compared to wild-type. | Facilitated the initial crystallization and structural determination of the β1AR in complex with cyanopindolol. |

| β1AR-JM50 | An "ultra-thermostable" mutant with three additional mutations; 12°C more thermostable than its precursor. | Enabled the growth of high-quality crystals and the determination of a 2.1 Å resolution structure of the cyanopindolol-bound β1AR. |

Transferability of Thermostabilizing Mutations Between Receptors

An important aspect of receptor engineering is the extent to which stabilizing mutations identified in one receptor can be successfully transferred to homologous receptors. Studies on the β-adrenergic receptor family have explored this concept. The six thermostabilizing mutations that created the βAR-m23 mutant in the turkey β1AR were transferred to both the human β1AR and the human β2AR.

The results of these transfer experiments showed a degree of success, but also highlighted the nuanced effects of the receptor's local environment on the stabilizing influence of a given mutation. While the mutations did increase the thermostability of both human receptors, the effect was more pronounced in the human β1AR, which shares a higher degree of sequence identity with the original turkey β1AR, than in the human β2AR. This suggests that while the principles of thermostabilization are somewhat conserved, the specific structural context of each receptor plays a crucial role in the efficacy of the mutations.

Generally, the transferability of thermostabilizing mutations between different GPCRs has been found to be limited, necessitating receptor-specific stabilization campaigns. However, certain mutations at structurally or functionally conserved sites have shown a higher likelihood of being beneficial across multiple receptors. For instance, the E122W mutation in the human β2-adrenergic receptor has demonstrated transferability to other GPCRs, where the introduced tryptophan is thought to stabilize a conformationally flexible transmembrane helix.

Methodological Approaches in Cyanopindolol Hemifumarate Research

Radioligand Binding Techniques

Radioligand binding assays are fundamental to characterizing receptor pharmacology, allowing for the direct measurement of ligand interaction with its target receptor. [¹²⁵I]-Cyanopindolol is a widely used radioligand due to its high affinity and specificity.

[¹²⁵I]-Cyanopindolol Synthesis and Characterization

[¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP), a derivative of pindolol, is a synthetic compound used primarily as a radioligand in pharmacological research. It is synthesized through the radioiodination of pindolol, often using methods like the chloramine-T oxidation of carrier-free Na¹²⁵I. This process yields a radioligand with very high specific activity, a critical feature for detecting receptors present at low densities in biological tissues.

The resulting [¹²⁵I]-Cyanopindolol is characterized by several key properties that make it an exceptional tool for receptor studies. It binds with extraordinarily high affinity and specificity to beta-adrenoceptors, with dissociation constants (Kd) reported in the picomolar range (e.g., 27 to 40 pM). This affinity is approximately three times higher than that of the commonly used radioligand [¹²⁵Ido]-hydroxybenzylpindolol (IHYP). Unlike IHYP, [¹²⁵I]-Cyanopindolol shows negligible affinity for alpha-adrenergic or serotonin (B10506) receptors at concentrations typically used for labeling beta-adrenoceptors, though it is also widely used to label 5-HT1B serotonin receptors. Its high specific radioactivity allows for binding studies with very small amounts of protein.

| Property | Description | Typical Value | Reference |

|---|---|---|---|

| Receptor Targets | Primarily non-selective for β1 and β2-adrenoceptors; also used for 5-HT1B receptors. | β-Adrenoceptors, 5-HT1B | |

| Binding Affinity (Kd) | Equilibrium dissociation constant for β-adrenoceptors. A lower value indicates higher affinity. | ~27 - 40 pM | |

| Specific Activity | The amount of radioactivity per mole of the compound. | ~2200 Ci/mmol | |

| Binding Specificity | The degree to which the ligand binds to the intended target versus off-target sites. | High for β-adrenoceptors and 5-HT1B receptors. |

Membrane Preparation Protocols for Binding Assays

To perform radioligand binding assays for membrane-bound receptors like GPCRs, a crucial first step is the isolation of membranes from cells or tissues.

The general protocol involves several stages:

Cell/Tissue Harvesting : Cells grown in culture are collected, typically by centrifugation. Tissues are dissected and kept in ice-cold buffer.

Homogenization : The collected cells or tissues are disrupted to release their contents. This can be achieved by methods such as nitrogen cavitation, sonication, or mechanical homogenization in a cold lysis buffer containing protease inhibitors to prevent protein degradation.

Differential Centrifugation : The homogenate undergoes a series of centrifugation steps at increasing speeds. An initial low-speed spin removes nuclei and large cellular debris. The resulting supernatant is then subjected to a high-speed ultracentrifugation (e.g., >20,000 x g) to pellet the cell membranes.

Washing and Storage : The membrane pellet is washed by resuspending it in a fresh buffer and repeating the high-speed centrifugation step to remove remaining cytosolic components. The final pellet, containing the purified membranes, is resuspended in a suitable buffer, often with a cryoprotectant like sucrose, aliquoted, and stored at -80°C until use. The total protein concentration of the membrane preparation is determined using a protein assay, such as the Bradford or BCA method, to ensure consistency across experiments.

Data Analysis for Binding Parameters (Kd, Bmax, Ki)

Once binding data are collected, they are analyzed to quantify the interaction between the ligand and the receptor.

Saturation Binding (Kd and Bmax) : To determine the receptor density (Bmax) and the radioligand's affinity (Kd), a saturation binding experiment is performed. In this assay, membrane preparations are incubated with increasing concentrations of [¹²⁵I]-Cyanopindolol until the binding sites become saturated. For each concentration, binding is measured in two sets of conditions: "total binding" (only radioligand and membranes) and "non-specific binding" (membranes, radioligand, and a high concentration of an unlabeled competing ligand to block all specific receptor sites).

Specific binding is calculated by subtracting non-specific binding from total binding. The specific binding data are then plotted against the concentration of free radioligand. The resulting hyperbolic curve is analyzed using non-linear regression to fit the data to the one-site binding equation, which yields the values for Bmax (the maximum number of binding sites) and Kd (the concentration of radioligand at which 50% of the receptors are occupied at equilibrium).

Competition Binding (Ki) : Competition assays are used to determine the affinity of an unlabeled compound (the competitor) for the receptor. In this setup, a fixed concentration of [¹²⁵I]-Cyanopindolol (typically at or below its Kd value) is incubated with membranes in the presence of varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, reducing the measured radioactivity.

The data are plotted as specific binding versus the log of the competitor concentration, generating a sigmoidal curve. From this curve, the IC50 value is determined, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 is an experimental value that depends on the concentration of the radioligand used. To determine an absolute measure of the competitor's affinity, the inhibition constant (Ki), the IC50 value is converted using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor. The Ki represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present.

Cell-Based and Membrane-Based Functional Assays

While binding assays quantify the physical interaction of a ligand with a receptor, functional assays measure the downstream biological response initiated by this interaction, such as changes in second messenger levels.

Use in Giant Plasma Membrane Vesicles (GPMVs) for Receptor Studies

Giant plasma membrane vesicles (GPMVs) are a valuable tool in membrane research. These are micron-sized vesicles derived directly from the plasma membrane of living cells, retaining much of the native lipid and protein complexity but lacking the cellular cytoskeleton and energy-dependent pathways. This system provides a physiologically relevant model to study membrane proteins in a more isolated context.

The use of [¹²⁵I]-(±)-cyanopindolol has been demonstrated in GPMVs derived from HEK293T cells overexpressing the β2-adrenergic receptor (β2AR). In these studies, both saturation and competitive binding assays were successfully performed. One key finding was that GPMVs exhibited a significant, approximately 2.5-fold increase in specific [¹²⁵I]-(±)-cyanopindolol binding compared to traditional crude membrane extracts prepared from the same batch of cells. This suggests that the receptor presentation or integrity may be enhanced in the GPMV model. Furthermore, competitive inhibition assays using the agonist isoproterenol (B85558) yielded comparable affinity values (pKi) between GPMVs and crude membranes, validating the utility of GPMVs for quantitative pharmacological studies.

| Preparation | Binding Assay | Parameter | Value | Reference |

|---|---|---|---|---|

| GPMVs | Competitive Inhibition | pKi (Isoproterenol) | 5.68 | |

| Crude Membrane Extract | Competitive Inhibition | pKi (Isoproterenol) | 5.95 | |

| GPMVs | Saturation Binding | Relative Binding | ~2.5-fold higher than crude membrane |

Application in cAMP Quantification Assays (e.g., AlphaScreen cAMP)

Many receptors targeted by cyanopindolol (B1197883), such as β-adrenoceptors, are coupled to the Gαs or Gαi signaling pathways, which respectively stimulate or inhibit the enzyme adenylyl cyclase, leading to changes in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Functional assays that quantify cAMP levels are therefore essential for determining whether a ligand acts as an agonist, antagonist, or partial agonist.

Cyanopindolol itself has been shown to act as a partial agonist at the turkey β1AR, stimulating a partial increase in ³H-cAMP accumulation compared to the full agonist isoprenaline. In its role as an antagonist, Cyanopindolol hemifumarate would be used to inhibit the cAMP production stimulated by an agonist. In a typical antagonist assay, cells expressing the receptor of interest are treated with varying concentrations of the antagonist (e.g., this compound) before being stimulated with a fixed concentration of an agonist (e.g., isoproterenol). The ability of the antagonist to concentration-dependently reduce the agonist-induced cAMP signal is measured to determine its functional potency.

The AlphaScreen cAMP assay is a modern, homogeneous (no-wash) immunoassay used for this purpose. The principle is based on competition between the endogenous cAMP produced by the cells and a biotinylated-cAMP tracer molecule. In the assay, an anti-cAMP antibody is conjugated to an "Acceptor" bead, while streptavidin is coated on a "Donor" bead. In the absence of cellular cAMP, the biotin-cAMP tracer bridges the two beads, bringing them into close proximity and generating a strong signal upon excitation. When cellular cAMP is present, it competes with the tracer for binding to the antibody, preventing the beads from interacting and causing a decrease in the signal. This decrease in signal is proportional to the amount of cAMP produced by the cells, allowing for sensitive quantification of receptor activation or inhibition.

FRET-based GPCR SPASM Sensors for Conformational Dynamics

Förster Resonance Energy Transfer (FRET)-based sensors have become instrumental in elucidating the complex conformational dynamics of G protein-coupled receptors (GPCRs). One such innovative approach is the Systematic Protein Affinity Strength Modulation (SPASM) technique. These sensors are engineered to detect the subtle conformational shifts that occur within a GPCR upon ligand binding and subsequent activation.

The design of a GPCR SPASM sensor typically involves fusing a GPCR to a fluorescent donor (like mCerulean) and a fluorescent acceptor (like mCitrine). A key component is the incorporation of a peptide derived from the C-terminus of a Gα subunit, which acts as a probe for the receptor's active state. When the receptor is in an inactive state, the donor and acceptor fluorophores are in close proximity, resulting in a high FRET signal. Upon agonist binding, the receptor undergoes a conformational change that increases the distance between the fluorophores, leading to a decrease in the FRET signal. This change in FRET can be measured in real-time in live cells, providing insights into the kinetics and efficacy of ligand-receptor interactions.

While direct studies utilizing FRET-based GPCR SPASM sensors with this compound are not extensively detailed in the provided search results, this methodology is highly relevant for studying its interaction with β-adrenergic receptors. Such sensors could be employed to characterize the specific conformational states stabilized by cyanopindolol, distinguishing its partial agonist activity from that of full agonists or antagonists at receptors like the β1- and β2-adrenergic receptors. This technology offers a powerful tool to dissect the molecular mechanisms underlying the pharmacological properties of cyanopindolol at the level of receptor conformation.

Comparative Pharmacology and Ligand Design Principles

Comparison with Other β-Adrenoceptor and Serotonin (B10506) Receptor Ligands

Cyanopindolol (B1197883) hemifumarate is a notable ligand recognized for its interaction with both β-adrenoceptors and specific serotonin (5-HT) receptors. Its pharmacological profile is distinguished by its high affinity and unique kinetic properties when compared to other ligands targeting these receptor families.

Cyanopindolol demonstrates high-affinity binding to both β1- and β2-adrenergic receptors, often with picomolar dissociation constants, making it one of the most potent β-blockers. nih.gov Unlike many other β-blockers, it shows little to no selectivity between the β1 and β2 subtypes. nih.gov This non-selective profile is shared with other first-generation β-blockers such as propranolol. In contrast, second-generation β-blockers like metoprolol and atenolol exhibit a preference for β1-adrenoceptors, which are predominantly found in cardiac tissue. scispace.com

Beyond its potent β-adrenergic antagonism, cyanopindolol is also a recognized antagonist at 5-HT1A and 5-HT1B serotonin receptors, with roughly equal affinity for both subtypes. nih.govtocris.com This dual activity is a distinguishing feature compared to many other β-blockers. For instance, while some β-blockers like pindolol also show affinity for 5-HT1A receptors, cyanopindolol's potent interaction with the 5-HT1B subtype is a key characteristic. nih.govcsmres.co.uk Research has confirmed that certain β-blockers can recognize and bind to the 5-HT1B class of serotonin receptors, providing a basis for some of their serotonin-related pharmacological effects. nih.gov

The affinity of cyanopindolol for these receptors has been quantified in various studies. For example, one study reported the affinity of cyanopindolol for the turkey β1AR to be 35 ± 3 pM, a value very similar to its affinity for the human β2AR. nih.gov Another study highlighted that the dissociation constants (Kd) for iodinated cyanopindolol (ICYP), a commonly used radioligand derivative, for β-adrenoceptors range from 27 to 40 pM. nih.gov

| Ligand | β1-Adrenoceptor (pM) | β2-Adrenoceptor (pM) | 5-HT1A Receptor (nM) | 5-HT1B Receptor (nM) |

|---|---|---|---|---|

| Cyanopindolol | 35 | Similar to β1AR | Data not specified | Data not specified |

| Iodocyanopindolol (ICYP) | 27-40 | 27-40 | - | - |

| 7-Methylcyanopindolol | 43 | Similar to β1AR | - | - |

A key pharmacological feature that distinguishes cyanopindolol is its exceptionally slow dissociation rate from β-adrenoceptors, resulting in a very long drug-target residence time. nih.gov One study measured the residence time of cyanopindolol at the β1-adrenoceptor to be approximately 67 minutes, which is significantly longer than that of many other clinically used β-blockers like metoprolol and atenolol, which have dissociation rates in the range of 3–10 min⁻¹. nih.gov

This prolonged receptor occupancy means that the pharmacological effect of cyanopindolol can persist even after the concentration of the drug in the bloodstream has decreased. excelleratebio.commsdmanuals.com Long residence times are often a better predictor of a drug's efficacy than its binding affinity alone. csmres.co.uk The sustained blockade of β-adrenoceptors by cyanopindolol can lead to a more durable therapeutic effect.

Kinetic studies of iodocyanopindolol (ICYP) binding have revealed complex dissociation patterns, with both a fast and a very slow component. nih.gov The slow dissociation component had a half-life of 8.8 hours, which could be interpreted as either the existence of two interconvertible receptor forms or different dissociation rates for the (+)- and (-)- enantiomers of the ligand. nih.gov This kinetic profile contrasts with ligands that exhibit more rapid and straightforward binding kinetics. The prolonged engagement with the receptor can enhance potency and the duration of action in vivo.

| Ligand | Association Rate (k_on) (M⁻¹min⁻¹) | Dissociation Rate (k_off) (min⁻¹) | Residence Time (1/k_off) (min) |

|---|---|---|---|

| Cyanopindolol | Data not specified | ~0.015 | ~67 |

| Salmeterol | Data not specified | ~14.3 | ~0.07 |

| Bisoprolol (B1195378) | ~10⁷ | ~0.1 | ~10 |

| Nadolol | ~10⁷ | ~0.1 | ~10 |

| Metoprolol | Data not specified | 3-10 | 0.1-0.33 |

| Atenolol | Data not specified | 3-10 | 0.1-0.33 |

Structure-Activity Relationships Relevant to Receptor Binding

The cyano (-C≡N) group on the indole ring of cyanopindolol is a critical feature that enhances its binding potency. nih.gov This electron-withdrawing group increases the antagonist activity at β-adrenoceptors. nih.gov Structural studies of the β1-adrenoceptor have shown that the nitrogen atom of the cyano group can form a weak hydrogen bond with the hydroxyl group of a threonine residue (Thr203) in the receptor's binding pocket. ku.edu This specific interaction contributes to the high-affinity binding of cyanopindolol. The mode of binding of cyanopindolol to the β1-adrenoceptor is very similar to that of carazolol in the β2-adrenoceptor, with both ligands establishing hydrogen bonds with key aspartate, asparagine, and serine residues. ku.eduresearchgate.net

The hemifumarate moiety is the salt form of the cyanopindolol base. While the fumaric acid itself does not directly interact with the receptor binding site, its presence is crucial for the compound's pharmaceutical properties. Forming a salt like hemifumarate can improve a drug's stability, solubility, and bioavailability, which are critical for its effective use as a pharmacological agent. The choice of a specific salt form is a key step in drug development to optimize the physicochemical characteristics of the active pharmaceutical ingredient.

Strategies for Developing Kinetically Selective Ligands

The development of ligands with specific kinetic profiles, particularly long residence times, is an increasingly important strategy in drug design. drugdiscoverychemistry.com Kinetic selectivity, where a drug preferentially binds to one receptor subtype over another due to differences in association or dissociation rates rather than just affinity, can offer significant therapeutic advantages, such as an improved safety profile. csmres.co.uk

One of the primary goals is to design molecules that have a slow dissociation rate (k_off) from the target receptor, leading to a prolonged duration of action. excelleratebio.com This can be achieved by designing ligands that form more stable interactions within the binding pocket, such as additional hydrogen bonds or hydrophobic contacts that stabilize the drug-receptor complex. The exceptionally long residence time of cyanopindolol serves as a paradigm for this concept. nih.gov

Strategies to achieve kinetic selectivity include:

Exploiting Structural Differences in Binding Pockets: Even closely related receptor subtypes can have minor differences in the amino acids lining the binding pocket. Ligand design can target these differences to create interactions that are more stable with one subtype than another.

Fragment-Based Drug Discovery: This approach involves identifying small chemical fragments that bind weakly to the target and then growing or linking them to create a larger molecule with optimized affinity and kinetic properties. rsc.org

Understanding the molecular determinants of binding kinetics is crucial for the rational design of drugs with desired temporal properties. csmres.co.uk The study of ligands like cyanopindolol, with its distinct kinetic profile, provides valuable insights into the structure-kinetic relationships that can guide the development of next-generation receptor modulators with enhanced therapeutic efficacy and selectivity. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Receptor Structural Biology Applications

The determination of high-resolution structures of GPCRs has been a pivotal advancement in understanding their function. Cyanopindolol (B1197883) has been instrumental in this area, particularly in stabilizing GPCRs like the β1-adrenergic receptor (β1AR) for structural analysis.

Recent breakthroughs in techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) are opening new doors for GPCR research. While X-ray crystallography has traditionally been a primary method, cryo-EM is rapidly becoming a preferred technique for determining the structures of GPCRs in their active states, often in complex with G proteins. For instance, a cryo-EM structure of the cyanopindolol-bound β1AR in complex with a Gs protein has provided insights into how ligands with different efficacies modulate receptor activation and G protein coupling.

Future research will likely leverage these advanced structural biology techniques to:

Capture Dynamic Conformational States: Utilize time-resolved cryo-EM to visualize the dynamic changes a receptor undergoes when bound to cyanopindolol, transitioning from an inactive to an active state.

Elucidate the Structures of Other Receptor Complexes: Employ cyanopindolol and its derivatives to stabilize and solve the structures of other related GPCRs, for which structural information is currently lacking.

Inform Structure-Based Drug Design: Use the detailed atomic-level information from these high-resolution structures to design novel ligands with tailored pharmacological profiles, building upon the cyanopindolol scaffold. A 2.1 Å resolution crystal structure of a thermostable β1AR mutant bound to cyanopindolol has already provided significant insights into the ligand-binding pocket.

The comparative strengths of X-ray crystallography and cryo-EM will continue to be leveraged. X-ray crystallography remains highly effective for rapidly determining multiple structures of the same receptor bound to different small-molecule ligands, which is crucial for effective structure-based drug design (SBDD). In contrast, cryo-EM is superior for analyzing large, complex structures like receptor-G protein complexes.

| Technique | Application with Cyanopindolol | Key Findings |

| X-Ray Crystallography | Determining the structure of β1AR bound to cyanopindolol. | Revealed detailed interactions in the ligand-binding pocket and the presence of an intramembrane sodium ion. |

| Cryo-Electron Microscopy (Cryo-EM) | Determining the structure of the β1AR-Gs protein complex bound to cyanopindolol. | Provided insights into the conformational changes associated with partial agonism and G protein activation. |

Integration of Computational and Experimental Approaches for Ligand Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. Cyanopindolol serves as an excellent reference compound for these integrated approaches. Computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can accelerate the identification and optimization of new ligands.

Future directions in this area include:

Predictive Modeling: Using the known structure of the cyanopindolol-β1AR complex to computationally screen virtual libraries of compounds to identify novel molecules with desired binding affinities and functional properties.

Rational Ligand Modification: A prime example of this integration is the development of 7-methylcyanopindolol. Based on the hypothesis that a methyl group addition would alter the conformation of a key serine residue (Ser5.46) in the binding pocket, the compound was synthesized. As predicted by computational models, experimental validation showed that 7-methylcyanopindolol bound with similar affinity to cyanopindolol but had significantly reduced efficacy, acting as a very weak partial agonist or inverse agonist.

Exploring Binding Kinetics: Combining computational simulations with experimental techniques to understand not just the binding affinity (how tightly a ligand binds) but also the kinetics (the rates of binding and unbinding). This can provide a more nuanced understanding of a ligand's pharmacological effects.

This iterative cycle of computational prediction followed by experimental synthesis and testing allows for a more rational and efficient approach to designing ligands with specific profiles, such as enhanced receptor subtype selectivity or biased signaling properties.

| Approach | Description | Example with Cyanopindolol Scaffold |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Simulating modifications to the cyanopindolol structure to predict changes in binding affinity and interaction with key residues. |

| Structure-Based Design | Uses high-resolution structural information to design novel molecules. | The design of 7-methylcyanopindolol was based on the crystal structure of the cyanopindolol-β1AR complex. |

| Experimental Validation | Synthesizing and pharmacologically testing the computationally designed compounds. | Pharmacological analysis confirmed that 7-methylcyanopindolol had significantly reduced efficacy compared to cyanopindolol, as predicted. |

Exploring Novel Receptor Interactions and Allosteric Modulation

Research is increasingly focused on allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the receptor's response to the endogenous agonist. Allosteric modulators offer potential advantages, including greater receptor subtype selectivity and a ceiling effect that can enhance safety.

The high-resolution structure of the cyanopindolol-bound β1AR led to the identification of an intramembrane sodium ion coordinated to several residues. This ion and its associated water network are believed to stabilize the ligand-free state of the receptor and act as an allosteric modulator.

Future research avenues in this domain will likely involve:

Identifying Allosteric Sites: Using the cyanopindolol-bound receptor structure as a template for computational and experimental screening to identify novel allosteric binding pockets.

Developing Allosteric Modulators: Designing and synthesizing compounds that specifically target these allosteric sites to fine-tune the activity of orthosteric ligands like cyanopindolol. This could involve developing positive allosteric modulators (PAMs) that enhance agonist effects or negative allosteric modulators (NAMs) that reduce them.

Creating Dualsteric/Bitopic Ligands: Synthesizing hybrid molecules that contain both an orthosteric pharmacophore (derived from cyanopindolol) and an allosteric pharmacophore, connected by a linker. Such "dualsteric" ligands could offer unique pharmacological profiles with enhanced affinity and selectivity by simultaneously engaging both binding sites.

The exploration of allosteric modulation in receptors that bind cyanopindolol could lead to the development of more sophisticated therapeutic agents with improved efficacy and safety profiles.

Development of Advanced Radioligands for Comprehensive Receptor Profiling

Radiolabeled ligands are indispensable tools for studying receptor distribution, density, and occupancy. The iodinated derivative of cyanopindolol, [¹²⁵I]-iodocyanopindolol, is a well-established radioligand used extensively in in vitro autoradiography due to its extraordinarily high affinity and specificity for β-adrenoceptors.

However, there is a growing need for radioligands suitable for in vivo imaging techniques like Positron Emission Tomography (PET). PET allows for the non-invasive visualization and quantification of physiological processes in living subjects, offering significant advantages for drug development and clinical research.

Future efforts in this area will focus on:

Developing PET Tracers: Synthesizing cyanopindolol derivatives labeled with positron-emitting radionuclides, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). While early attempts to develop PET ligands for cerebral β-adrenoceptors based on various antagonists showed challenges with brain uptake, the cyanopindolol scaffold remains a promising starting point for new designs.

Improving Brain Penetration: Modifying the physicochemical properties of cyanopindolol-based radioligands to enhance their ability to cross the blood-brain barrier, a crucial requirement for imaging central nervous system receptors.

Enhancing Selectivity: Creating new radioligands with improved selectivity for specific receptor subtypes (e.g., β1 vs. β2 vs. β3, or 5-HT1A vs. 5-HT1B) to allow for more precise receptor mapping and occupancy studies. The characterization of propranolol-resistant [¹²⁵I]-cyanopindolol binding sites has already pointed towards interactions with atypical or β3-adrenoceptors.

Receptor Occupancy Studies: Using these advanced PET radioligands to measure the extent to which a new drug candidate engages its target receptor in the brain or peripheral tissues at therapeutic doses, providing crucial information for dose selection in clinical trials.

The development of novel PET tracers based on the cyanopindolol structure would represent a significant technological leap, enabling dynamic in vivo studies of receptor function in health and disease.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize and purify Cyanopindolol hemifumarate with high reproducibility?

- Methodological Answer : Synthesis protocols should prioritize chiral purity due to the compound’s stereospecific activity. Use high-performance liquid chromatography (HPLC) with chiral columns to verify enantiomeric excess. The hemifumarate form enhances stability, so ensure stoichiometric control during salt formation. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation .

Q. What experimental frameworks are recommended to investigate Cyanopindolol’s β-adrenergic receptor antagonism/partial agonism?

- Methodological Answer : Employ the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure studies. For in vitro assays, compare Cyanopindolol’s binding affinity (e.g., radioligand displacement assays) against reference antagonists like propranolol. Use isolated tissue models (e.g., rat atria) to assess functional selectivity between β1/β2 receptors .

Q. How should researchers address discrepancies in reported receptor binding affinities for this compound?

- Methodological Answer : Validate experimental conditions (e.g., buffer pH, temperature) and receptor preparation methods (membrane-bound vs. solubilized receptors). Cross-reference data with orthogonal techniques like fluorescence polarization or surface plasmon resonance (SPR). Contradictions may arise from differences in assay sensitivity or receptor isoforms .

Advanced Research Questions

Q. What strategies are effective for analyzing Cyanopindolol’s interaction kinetics with G-protein-coupled receptors (GPCRs)?

- Methodological Answer : Use stopped-flow fluorescence or single-molecule microscopy to capture real-time binding dynamics. Molecular dynamics (MD) simulations can model hydrogen bonding and hydrophobic interactions critical for its dual antagonism/partial agonism. Compare kinetics across species (e.g., human vs. rodent receptors) to identify conserved binding motifs .

Q. How can researchers reconcile conflicting in vivo vs. in vitro efficacy data for this compound?

- Methodological Answer : Investigate metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration using LC-MS/MS. Pharmacokinetic-pharmacodynamic (PK-PD) modeling helps correlate plasma concentrations with receptor occupancy. Contradictions may stem from metabolite interference or tissue-specific receptor densities .

Q. What methodologies are suitable for studying enantiomer-specific effects of this compound?

- Methodological Answer : Separate enantiomers via chiral chromatography and test each isomer in functional assays (e.g., cAMP inhibition). X-ray crystallography of receptor-ligand complexes can reveal stereochemical determinants of efficacy. Purity verification via differential scanning calorimetry (DSC) ensures no racemization during storage .

Q. How should researchers validate Cyanopindolol’s off-target effects in complex biological systems?

- Methodological Answer : Perform high-throughput screening (HTS) against panels of GPCRs, ion channels, and enzymes. Use CRISPR-Cas9 knockout models to isolate target-specific effects. Data normalization to vehicle controls and rigorous statistical testing (e.g., Bonferroni correction) mitigate false positives .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report EC50/IC50 values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .

Q. How can researchers ensure reproducibility when publishing Cyanopindolol-related findings?

- Methodological Answer : Provide raw datasets, instrument calibration details, and stepwise protocols in supplementary materials. Use standardized nomenclature (IUPAC) and report purity metrics (e.g., ≥95% by HPLC). Reference controlled studies from primary literature to contextualize novel findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.